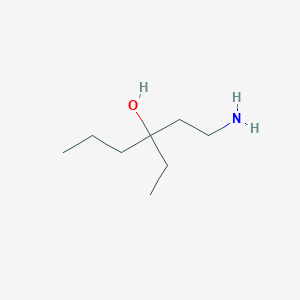

1-Amino-3-ethylhexan-3-ol

Description

1-Amino-3-ethylhexan-3-ol is a branched-chain amino alcohol characterized by a hexan-3-ol backbone with an amino group at position 1 and an ethyl substituent at position 3. Amino alcohols of this class often serve as intermediates in drug development, chiral building blocks, or ligands in catalysis.

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

1-amino-3-ethylhexan-3-ol |

InChI |

InChI=1S/C8H19NO/c1-3-5-8(10,4-2)6-7-9/h10H,3-7,9H2,1-2H3 |

InChI Key |

QKNKIWVPTIESGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-ethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-ethylhexan-3-ol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 1-amino-3-ethylhexan-3-ol often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-ethylhexan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted amines or alcohols

Scientific Research Applications

1-Amino-3-ethylhexan-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products .

Mechanism of Action

The mechanism of action of 1-amino-3-ethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

- Backbone Flexibility: The linear chain of 1-Amino-3-ethylhexan-3-ol contrasts with the rigid cyclohexane ring in 1-(Aminomethyl)-3-ethylcyclohexan-1-ol, which likely increases the latter’s lipophilicity and stability . The dimethoxy groups in 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol introduce steric hindrance and polarity, altering reactivity in synthetic pathways .

- Substituent Effects: The phenoxy group in Metaxalone Related Compound B enhances molecular weight (195.26 vs. ~131.22) and may confer pharmacological activity, as it is used as a certified reference material . The hydrochloride salt in (S)-3-Aminohexan-1-ol improves solubility, a critical factor in drug formulation .

Biological Activity

1-Amino-3-ethylhexan-3-ol, a branched-chain amino alcohol, has garnered attention for its potential biological activities and applications in pharmacology and biochemistry. This compound is primarily recognized for its role as a precursor in the synthesis of biogenic amines, which are vital for various physiological functions. This article reviews the biological activity of 1-Amino-3-ethylhexan-3-ol, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

1-Amino-3-ethylhexan-3-ol's structure can be represented as follows:

The presence of both an amino group (-NH2) and a hydroxyl group (-OH) allows this compound to engage in various biochemical interactions, influencing its biological activity.

Biological Activity Overview

Research indicates that 1-Amino-3-ethylhexan-3-ol exhibits significant pharmacological effects, particularly in neurotransmitter activity and growth regulation. The compound's ability to participate in enzymatic reactions enhances its relevance in biochemical pathways.

The biological activity of 1-Amino-3-ethylhexan-3-ol is primarily attributed to its functional groups:

- Amino Group: Capable of forming hydrogen bonds with biomolecules, influencing their structure and function.

- Hydroxyl Group: Participates in hydrogen bonding and modulates the reactivity of the compound.

These interactions are crucial for the compound's role in synthesizing biogenic amines, which include neurotransmitters such as serotonin and dopamine.

Applications in Pharmacology

1-Amino-3-ethylhexan-3-ol is being investigated for its potential therapeutic applications, particularly:

- Analgesics: Research suggests that derivatives of this compound may serve as new pain relief agents.

- Anti-inflammatory Drugs: Its influence on inflammatory pathways positions it as a candidate for developing anti-inflammatory medications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neurotransmitter Activity | Influences synthesis of key neurotransmitters | |

| Growth Regulation | Impacts cellular growth processes | |

| Analgesic Potential | Investigated for pain relief applications | |

| Anti-inflammatory Effects | Explored for reducing inflammation |

Case Study: Synthesis and Biological Testing

In a study exploring the synthesis of 1-Amino-3-ethylhexan-3-ol, researchers utilized enzymatic reactions involving decarboxylation and transamination. The resulting biogenic amines were tested for their biological activity, demonstrating significant effects on neurotransmitter levels and cellular growth regulation. The study highlighted the compound's potential in drug development, particularly in creating more effective analgesics and anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-Amino-3-ethylhexan-3-ol, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Amino-2-propanol | C₃H₉NO | Neurotransmitter precursor |

| 2-Amino-1-butanol | C₄H₉NO | Growth factor influence |

| 3-Amino-2-pentanol | C₅H₁₃NO | Limited pharmacological applications |

1-Amino-3-ethylhexan-3-ol stands out due to its branched structure, which may confer unique reactivity patterns compared to linear counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.